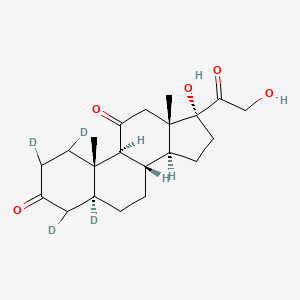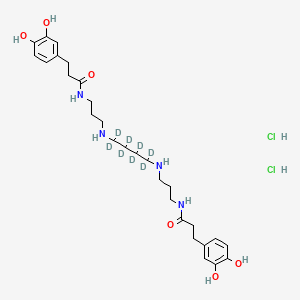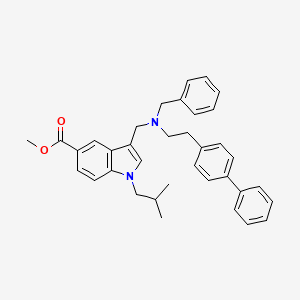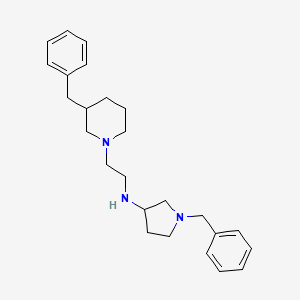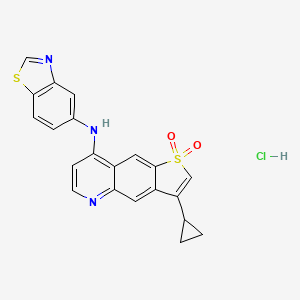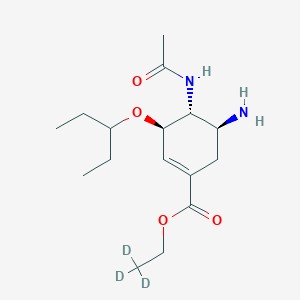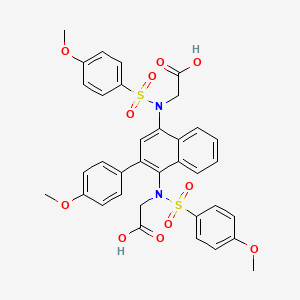
Nrf2 activator-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nrf2 activator-7 is a compound that engages the Nrf2 pathway, enhancing the body’s defense against oxidative stress and inflammation. Nrf2, or nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2 activator-7 typically involves the use of nitrogen heterocycles, which are beneficial scaffolds in drug development due to their medicinal applications . The synthetic route often includes the formation of adducts that prevent the ubiquitination of Nrf2, resulting in its stabilization and nuclear translocation .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as CRISPR for gene editing and AI for predictive analysis are employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Nrf2 activator-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles and nucleophiles, which facilitate the formation of adducts with cysteine residues on Keap1, a repressor protein that regulates Nrf2 .
Major Products Formed
The major products formed from these reactions include stabilized Nrf2, which translocates to the nucleus and binds to the antioxidant response element (ARE) to induce the expression of cytoprotective genes .
Applications De Recherche Scientifique
Nrf2 activator-7 has a wide range of scientific research applications, including:
Chemistry: Used in the study of oxidative stress and redox biology.
Biology: Investigated for its role in cellular defense mechanisms.
Medicine: Explored for its potential in cancer prevention and treatment, as well as in the management of neurodegenerative and cardiovascular diseases
Mécanisme D'action
Nrf2 activator-7 exerts its effects by detaching Nrf2 from its inhibitor, Keap1. This detachment allows Nrf2 to translocate to the nucleus, where it binds to the ARE and induces the expression of antioxidant and cytoprotective genes . The molecular targets involved include various antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Nrf2 activator-7 include:
- Curcumin
- Sulforaphane
- Resveratrol
- Epigallocatechin-3-gallate
- Carnosol
- Lycopene .
Uniqueness
This compound is unique in its ability to specifically target the Nrf2 pathway, providing a more focused approach to enhancing antioxidant defenses compared to other compounds that may have broader or less specific mechanisms of action .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better leverage its potential in various scientific and medical fields.
Propriétés
Formule moléculaire |
C35H32N2O11S2 |
|---|---|
Poids moléculaire |
720.8 g/mol |
Nom IUPAC |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C35H32N2O11S2/c1-46-24-10-8-23(9-11-24)31-20-32(36(21-33(38)39)49(42,43)27-16-12-25(47-2)13-17-27)29-6-4-5-7-30(29)35(31)37(22-34(40)41)50(44,45)28-18-14-26(48-3)15-19-28/h4-20H,21-22H2,1-3H3,(H,38,39)(H,40,41) |
Clé InChI |
FYOHBNAOGGBOGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)N(CC(=O)O)S(=O)(=O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



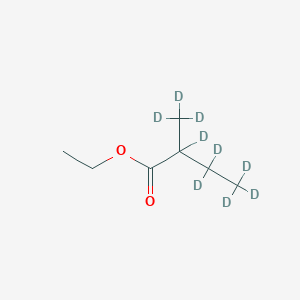
![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
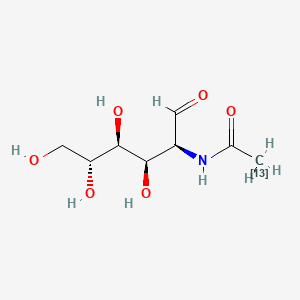
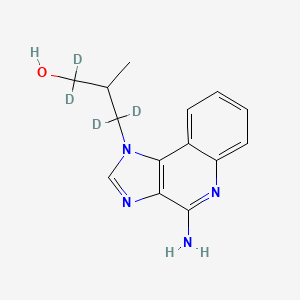
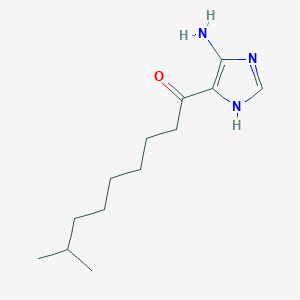
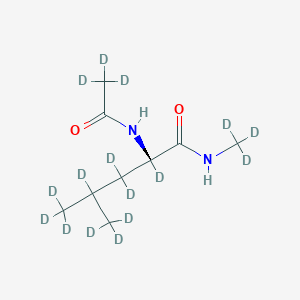
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
